1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine
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Overview
Description
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine is an organic compound that belongs to the class of diarylethylenediamines This compound is characterized by the presence of two ethoxyphenyl groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine typically involves the reaction of 4-ethoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired ethanediamine derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromination with bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine
- 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine
- 1,2-Bis(4-bromophenyl)-1,2-ethanediamine
Uniqueness
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The ethoxy groups can also affect the compound’s electronic properties, making it distinct from its methoxy, chloro, and bromo analogs.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,2-bis(4-ethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4,19-20H2,1-2H3 |
InChI Key |
LYXPMYRRXQDPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OCC)N)N |
Origin of Product |
United States |
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